molecular formula KF<br>FK B080757 Potassium fluoride CAS No. 12178-06-2

Potassium fluoride

Cat. No. B080757
CAS RN: 12178-06-2
M. Wt: 58.097 g/mol
InChI Key: NROKBHXJSPEDAR-UHFFFAOYSA-M
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Patent
US04059633

Procedure details

The reaction of the by-product acetyl fluoride with metal acetate such as potassium acetate is carried out under suitable reaction conditions of time, temperature and pressure which are sufficient to produce a metal fluoride such as potassium fluoride and acetic anhydride. Preferably, a pressure is maintained which is sufficient to maintain the acetyl fluoride essentially in the liquid phase at a temperature in a broad range of 20° to 200° C and more preferably in a temperature range of 80° to 150° C. The time required for the reaction is approximately 10 minutes to 24 hours and, more preferably, in a range of 1 to 8 hours. The produced potassium acetate and acetic anhydride are suitably separated such as by flash distilling, recovering the acetic anhydride as an overhead product which can be recycled for equilibration with additional hexafluoroacetone-HF complex. The remaining potassium fluoride which is produced in this reaction is transferred to a suitable reactor for contacting with acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([F:4])(=[O:3])[CH3:2].[C:5]([O-:8])(=[O:7])[CH3:6].C([O-])(=O)C.[K+:13]>>[F-:4].[F-:4].[K+:13].[C:5]([O:8][C:1](=[O:3])[CH3:2])(=[O:7])[CH3:6] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out under suitable reaction conditions of time, temperature and pressure which

Outcomes

Product
Name
Type
product
Smiles
[F-]
Name
Type
product
Smiles
[F-].[K+]
Name
Type
product
Smiles
C(C)(=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04059633

Procedure details

The reaction of the by-product acetyl fluoride with metal acetate such as potassium acetate is carried out under suitable reaction conditions of time, temperature and pressure which are sufficient to produce a metal fluoride such as potassium fluoride and acetic anhydride. Preferably, a pressure is maintained which is sufficient to maintain the acetyl fluoride essentially in the liquid phase at a temperature in a broad range of 20° to 200° C and more preferably in a temperature range of 80° to 150° C. The time required for the reaction is approximately 10 minutes to 24 hours and, more preferably, in a range of 1 to 8 hours. The produced potassium acetate and acetic anhydride are suitably separated such as by flash distilling, recovering the acetic anhydride as an overhead product which can be recycled for equilibration with additional hexafluoroacetone-HF complex. The remaining potassium fluoride which is produced in this reaction is transferred to a suitable reactor for contacting with acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([F:4])(=[O:3])[CH3:2].[C:5]([O-:8])(=[O:7])[CH3:6].C([O-])(=O)C.[K+:13]>>[F-:4].[F-:4].[K+:13].[C:5]([O:8][C:1](=[O:3])[CH3:2])(=[O:7])[CH3:6] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out under suitable reaction conditions of time, temperature and pressure which

Outcomes

Product
Name
Type
product
Smiles
[F-]
Name
Type
product
Smiles
[F-].[K+]
Name
Type
product
Smiles
C(C)(=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.